molecular formula C24H29N3O3S B5796589 N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide

N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide

Cat. No. B5796589
M. Wt: 439.6 g/mol
InChI Key: VNSBKRBIONZFLY-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide, also known as ABA-Na, is a chemical compound that has been the subject of extensive scientific research. This compound is a hydrazone derivative of 1-adamantylamine and 2-naphthalenesulfonic acid and is commonly used in laboratory experiments to study its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell proliferation and survival. N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has also been shown to have other biochemical and physiological effects. Studies have shown that N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide can improve insulin sensitivity and reduce blood glucose levels in diabetic mice. N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide in laboratory experiments is its potent anticancer activity and its ability to induce apoptosis in cancer cells. N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide. One area of research is to further investigate the mechanism of action of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide and its potential targets in cancer cells. Another area of research is to explore the use of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and toxicity of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide in vivo and its potential use as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide involves the reaction of 1-adamantylamine with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrazine hydrate to form N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide. The synthesis of N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide is a relatively simple process and can be carried out using standard laboratory equipment.

Scientific Research Applications

N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. In vitro studies have shown that N-1-adamantyl-3-[(2-naphthylsulfonyl)hydrazono]butanamide exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

(3E)-N-(1-adamantyl)-3-(naphthalen-2-ylsulfonylhydrazinylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-16(8-23(28)25-24-13-17-9-18(14-24)11-19(10-17)15-24)26-27-31(29,30)22-7-6-20-4-2-3-5-21(20)12-22/h2-7,12,17-19,27H,8-11,13-15H2,1H3,(H,25,28)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSBKRBIONZFLY-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)CC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC2=CC=CC=C2C=C1)/CC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-N-(1-adamantyl)-3-(naphthalen-2-ylsulfonylhydrazinylidene)butanamide

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